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Compound of Interest

Diazene-1,2-
Compound Name: o _
diylbis(morpholinomethanone)

Cat. No.: B089284

Application Notes & Protocols: Synthesis of N,N'-
Disubstituted Sulfamides

These application notes provide detailed protocols for the synthesis of N,N'-disubstituted
sulfamides utilizing two powerful modern synthetic methodologies: Sulfur(VI) Fluoride
Exchange (SUFEX) click chemistry and direct electrochemical oxidation. These methods offer
significant advantages over classical approaches, providing access to a wide range of
sulfamide structures under mild and efficient conditions.

Electrochemical Synthesis of N,N'-Disubstituted
Sulfamides via Oxidative Coupling

Application Note:

This protocol describes an environmentally benign electrochemical method for the synthesis of
N,N'-disubstituted sulfamides through the direct oxidative coupling of readily available thiols
and amines.[1][2] The transformation is driven entirely by electricity, avoiding the need for
chemical oxidants or catalysts.[1][2] The reaction proceeds rapidly, often within minutes, and
demonstrates broad substrate scope and functional group compatibility.[1] This method is
particularly advantageous due to its use of inexpensive commodity chemicals and the
formation of hydrogen as the only byproduct.[1] The process involves the initial anodic
oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation.[1][2]
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[3] These intermediates react to form a sulfenamide, which is subsequently oxidized to the final
sulfonamide product.[1][2] This approach represents a green and efficient alternative to
traditional methods that often rely on unstable and toxic sulfonyl chlorides.[1]

Proposed Electrochemical Reaction Mechanism
Caption: Workflow for the electrochemical synthesis of sulfonamides.
Experimental Protocol (Continuous Flow Synthesis):

This protocol is based on the efficient continuous flow method which offers high throughput and
requires only catalytic amounts of supporting electrolyte.[3]

o Reactor Setup: Assemble an electrochemical flow microreactor (e.g., with a 700 yL reactor
volume) equipped with a carbon anode and an iron cathode.[1][2]

o Prepare Stock Solution: In a suitable vessel, prepare a solution containing the thiol (2.0
mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (MesNBF4, 0.2
mmol) as the supporting electrolyte.

¢ Solvent System: Dissolve the components in 20 mL of a 3:1 v/v mixture of acetonitrile
(CHsCN) and 0.3 M hydrochloric acid (HCI).[1][2]

e Electrolysis: Pump the solution through the electrochemical flow reactor at a flow rate
calculated to achieve a residence time of 5 minutes.[1][2]

o Work-up: Collect the solution exiting the reactor. Neutralize the mixture with a saturated
aqueous solution of sodium bicarbonate (NaHCO:s).

o Extraction: Extract the aqueous phase three times with ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to yield the desired N,N'-disubstituted sulfonamide.

Note on Batch Synthesis: The reaction can also be performed in a batch reactor, typically
requiring longer reaction times (e.g., 24 hours) and a stoichiometric amount of the supporting
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electrolyte to achieve full conversion.[3]
Data Presentation: Substrate Scope & Yields

The following table summarizes the isolated yields for a variety of substrates synthesized using
the continuous flow electrochemical method.
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Thiol Substrate Amine Substrate Product Yield (%)
4-
Thiophenol Morpholine (Phenylsulfonyl)morph  91%
oline
1-
Thiophenol Piperidine (Phenylsulfonyl)piperi 85%
dine
1-
Thiophenol Pyrrolidine (Phenylsulfonyl)pyrroli ~ 89%
dine
4-Methylbenzenethiol Morpholine 4-(Tosyl)morpholine 88%
. 4-((4-
Morpholine Methoxyphenyl)sulfon  85%

Methoxybenzenethiol )
yl)morpholine

4-((4-
4-Chlorobenzenethiol Morpholine Chlorophenyl)sulfonyl)  81%

morpholine

4-
Benzyl Mercaptan Morpholine (Benzylsulfonyl)morph ~ 75%

oline

N,N-
Thiophenol Di-n-propylamine Dipropylbenzenesulfo 79%

namide

Data adapted from
supporting information
related to the cited
literature.[1][2]

Synthesis of Unsymmetrical N,N'-Disubstituted
Sulfamides via SUFEXx Click Chemistry
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Application Note:

Sulfur(VI) Fluoride Exchange (SUFEX) is a next-generation click chemistry that enables the
efficient and reliable formation of robust S(VI) linkages.[4] This protocol details a practical and
highly efficient two-step process for preparing unsymmetrical N,N'-disubstituted sulfamides, a
class of molecules that are challenging to access via traditional methods.[5] The key to this
strategy is the controlled formation of a stable, isolable N-monosubstituted sulfamoyl fluoride
intermediate from a primary amine. This intermediate then undergoes a SUFEXx reaction with a
second, different amine to furnish the final unsymmetrical product in high yield.[5] The use of
shelf-stable SOz2F2 surrogates, such as an imidazolium derivative, circumvents the challenges
associated with handling gaseous and hazardous reagents like SOz2F2 or SOFa4. This modular
approach is central to applications in medicinal chemistry and materials science.[5][6]

SuFEx Two-Step Synthesis Strategy

Caption: Modular two-step SUFEXx strategy for unsymmetrical sulfamides.

Experimental Protocol:

Step 1: Synthesis of the N-Substituted Sulfamoyl Fluoride Intermediate

o Reaction Setup: To a solution of a primary amine (1.0 equiv) in dichloromethane (DCM), add
the imidazolium-based SO:zF: surrogate (1.0 equiv).

o Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by
TLC or LC-MS until the starting amine is consumed.

o Work-up: Upon completion, perform an aqueous work-up to remove impurities. The resulting
N-monosubstituted sulfamoyl fluoride intermediates are often stable enough for purification
by column chromatography if necessary. These intermediates should be stored at 0 °C for
long-term stability.

Step 2: SUFEx Coupling to form the Unsymmetrical Sulfamide

e Reaction Setup: In a reaction vial, dissolve the purified sulfamoyl fluoride intermediate (1.0
equiv) and a second, different primary or secondary amine (1.1 equiv) in a suitable solvent
such as acetonitrile.
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o Base Addition: Add an organic base, such as 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU), to
the mixture.

o Reaction: Stir the reaction at elevated temperatures (e.g., 80 °C) for 2 hours or until the
reaction is complete as monitored by TLC or LC-MS.[5]

 Purification: After cooling to room temperature, concentrate the reaction mixture and purify
the residue by flash column chromatography on silica gel to obtain the pure N,N'-
disubstituted unsymmetrical sulfamide.

Data Presentation: Synthesis of Unsymmetrical Sulfamides

The following table provides representative yields for the SUFEx coupling step.
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Sulfamoyl Fluoride  Coupling Amine

. Product Yield (%)

Intermediate Partner
Benzylsulfamoyl ) N,N'-

) Benzylamine ) ) 78%
fluoride Dibenzylsulfamide
Benzylsulfamoyl N N-Benzyl-N'- )

) Aniline ] Lower Yield
fluoride phenylsulfamide
4- N-(4-Methoxybenzyl)-
Methoxybenzylsulfam Propargylamine N'-(prop-2-yn-1- High Yield
oyl fluoride yl)sulfamide
4- N-(4-Methoxybenzyl)-
Methoxybenzylsulfam 4-tert-Butylaniline N'-(4-tert- High Yield
oyl fluoride butylphenyl)sulfamide

Yields are based on
data presented in the
cited literature.[5]
"Lower Yield" and
"High Yield" are
qualitative descriptors
from the source
abstracts where
specific percentages

were not provided.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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